

Paraherquamide A: A Deep Dive into its Chemical Architecture and Stereochemistry

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Compound of Interest

Compound Name: **Paraherquamide**

Cat. No.: **B022789**

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Introduction

Paraherquamide A is a structurally complex indole alkaloid first isolated from the fungus *Penicillium paraherquei*.^[1] It belongs to a larger family of natural products characterized by a unique bicyclo[2.2.2]diazaoctane core.^[2] This compound has garnered significant attention within the scientific community due to its potent and broad-spectrum anthelmintic properties, showing efficacy against parasitic nematodes, including those resistant to other classes of anthelmintics.^{[2][3]} Its intricate molecular architecture and specific stereochemistry are crucial for its biological activity, making it a compelling target for total synthesis and a valuable lead for the development of new antiparasitic drugs.^[2]

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Paraherquamide** A, including available quantitative data, experimental protocols for its synthesis and isolation, and a visualization of its mechanism of action.

Chemical Structure

The molecular formula of **Paraherquamide** A is C₂₈H₃₅N₃O₅, with a molecular weight of 493.6 g/mol.^{[4][5]} Its IUPAC name is (1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1][2]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.0^{1,9}.0^{3,7}]tetradecane]-9,14'-dione.^[4]

The core structure of **Paraherquamide A** is a heptacyclic system composed of several key moieties:

- Spiro-oxindole System: A central feature where an oxindole ring is connected to the polycyclic framework through a spirocyclic carbon atom.
- Bicyclo[2.2.2]diazaoctane Core: A rigid, cage-like structure that forms the heart of the molecule.^[2]
- Substituted Proline Moiety: A highly functionalized proline derivative is incorporated into the polycyclic system.
- Dioxepin Ring: An unusual seven-membered ring containing two oxygen atoms.

The intricate fusion of these rings results in a highly rigid and conformationally constrained three-dimensional structure.

Stereochemistry

Paraherquamide A is a chiral molecule with multiple stereocenters. The specific spatial arrangement of these centers is critical for its biological activity. The first total synthesis of **Paraherquamide A** was asymmetric and stereocontrolled, underscoring the importance of achieving the correct absolute and relative stereochemistry.^[2] The complex stereochemistry arises from the numerous fused rings and substituted chiral carbons within its structure. The absolute configuration of the stereocenters has been determined through extensive synthetic and spectroscopic studies.

Quantitative Structural Data

A complete crystallographic information file (CIF) for **Paraherquamide A** is not publicly available. Therefore, a detailed table of experimental bond lengths and angles cannot be provided at this time. Similarly, a comprehensive and fully assigned public dataset of ¹H and ¹³C NMR data is not readily available. The following tables are placeholders to be populated with such data when it becomes publicly accessible.

Table 1: Crystallographic Data for **Paraherquamide A** (Data Not Available)

Parameter	Value
Bond Lengths (Å)	
C-X	Data not available
N-Y	Data not available
Bond Angles (°) **	
X-C-Y	Data not available
Torsional Angles (°) **	
X-C-Y-Z	Data not available

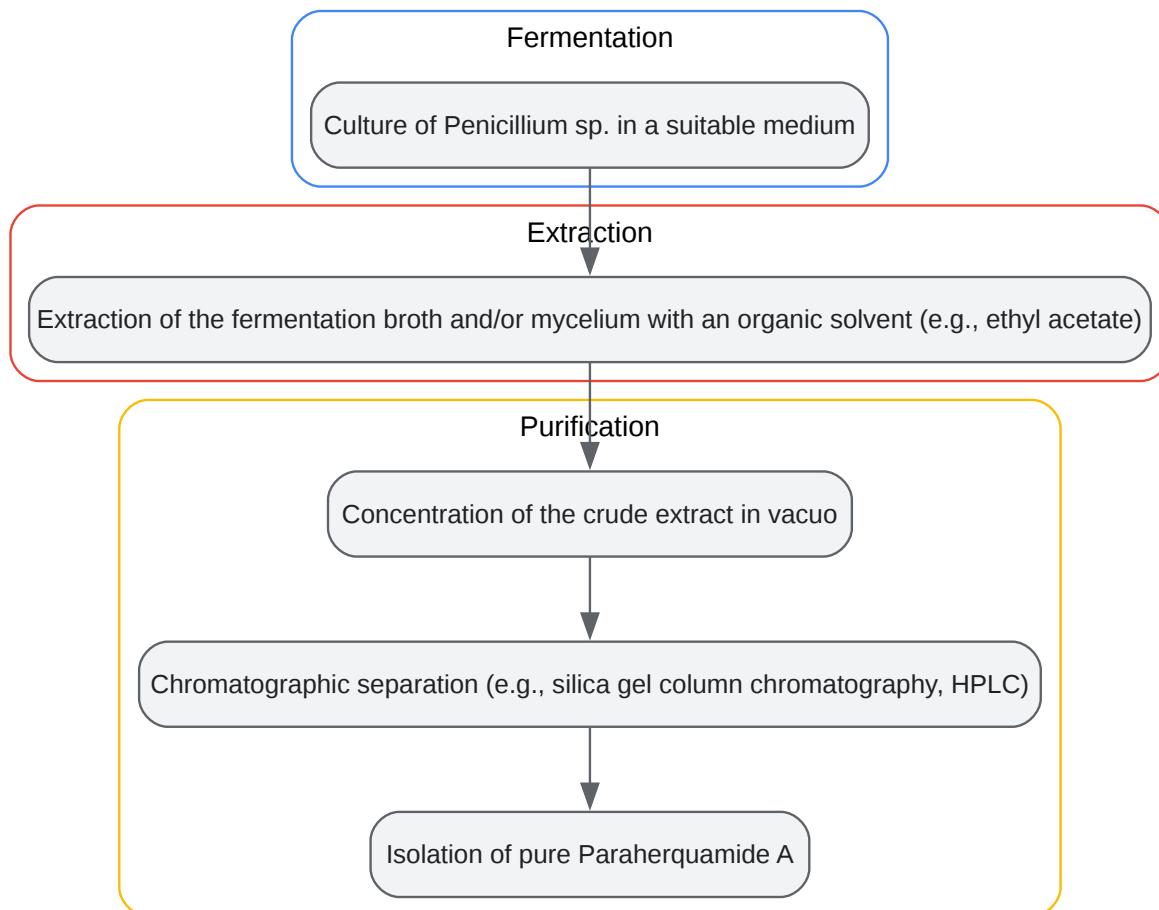
Table 2: ^1H and ^{13}C NMR Spectroscopic Data for **Paraherquamide A** (Data Not Available)

Position	^{13}C Chemical Shift (ppm)	^1H Chemical Shift (ppm, multiplicity, J in Hz)
Data not available	Data not available	

Experimental Protocols

Isolation and Purification of Paraherquamide A from *Penicillium* species

The following is a generalized protocol for the isolation and purification of **Paraherquamide A** from fungal cultures, based on methodologies described in the literature.



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Caption: Generalized workflow for the isolation and purification of **Paraherquamide A**.

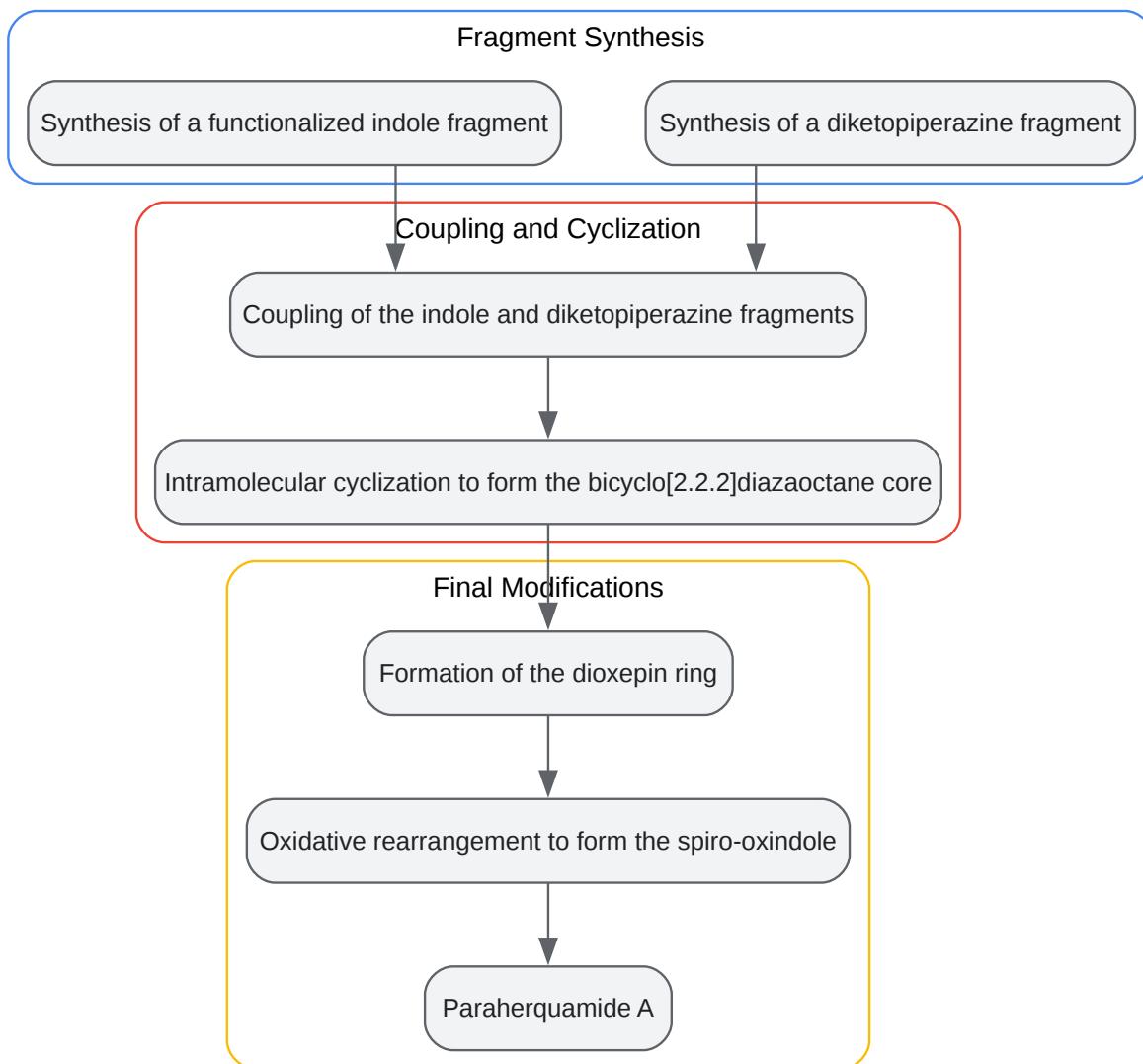
Methodology:

- Fermentation: A producing strain of Penicillium (e.g., *Penicillium paraherquei*) is cultured in a suitable liquid or solid medium under aerobic conditions to allow for the production of secondary metabolites, including **Paraherquamide A**.
- Extraction: The fermentation broth and/or mycelium are extracted with a suitable organic solvent, such as ethyl acetate, to partition the organic compounds from the aqueous medium.

- Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
- Chromatography: The crude extract is subjected to one or more chromatographic techniques, such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC), to separate the components and isolate pure **Paraherquamide A**.

Total Synthesis of Paraherquamide A

The total synthesis of **Paraherquamide A** is a complex undertaking that has been achieved through a multi-step, convergent approach. A high-level overview of a synthetic strategy is presented below.

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Caption: High-level workflow for the total synthesis of **Paraherquamide A**.

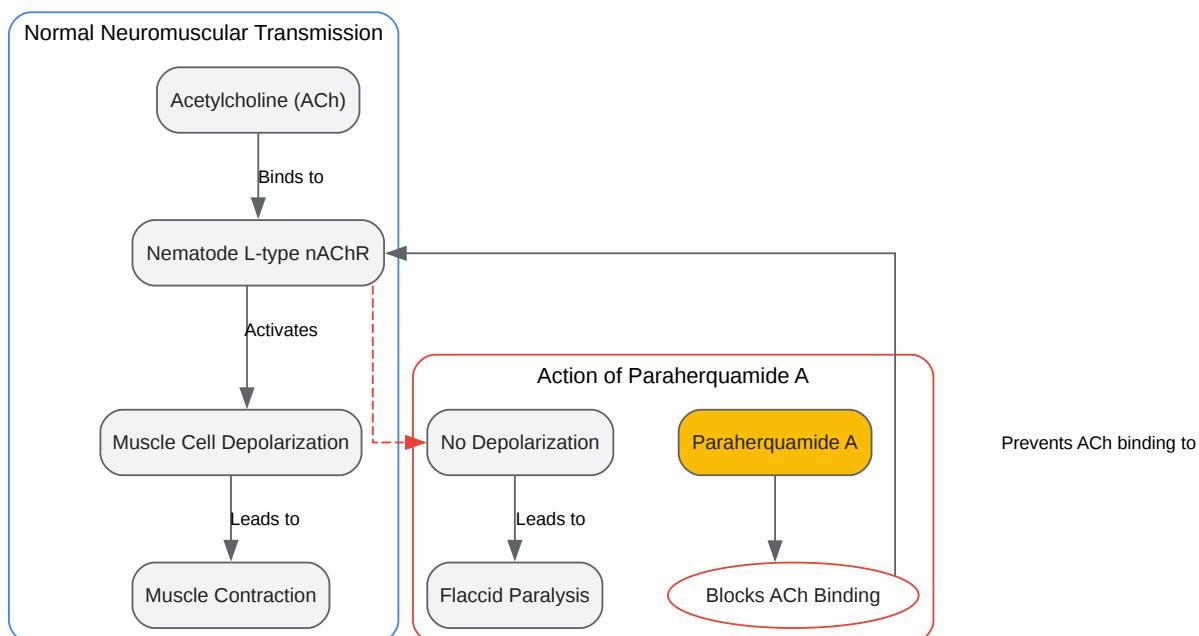
Key Synthetic Steps:

- Convergent Synthesis: The synthesis typically involves the preparation of two key advanced intermediates: a functionalized indole derivative and a complex diketopiperazine fragment.

- Fragment Coupling: These two fragments are then coupled together to form a precursor containing all the necessary atoms for the core structure.
- Intramolecular Cyclization: A key intramolecular reaction, often an $S_{n}2'$ cyclization, is employed to construct the characteristic bicyclo[2.2.2]diazaoctane ring system.^[2]
- Late-Stage Functionalization: The final stages of the synthesis involve the formation of the dioxepin ring and an oxidative rearrangement to generate the spiro-oxindole moiety, completing the synthesis of **Paraherquamide A**.

Mechanism of Action

Paraherquamide A exerts its anthelmintic effect by acting as a potent antagonist of nicotinic acetylcholine receptors (nAChRs) in nematodes.^[3] Specifically, it shows selectivity for the L-type (levamisole-sensitive) nAChRs, which are crucial for neuromuscular transmission in these organisms.



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Caption: Mechanism of action of **Paraherquamide A** as a nicotinic acetylcholine receptor antagonist.

By blocking the binding of acetylcholine to its receptor on the muscle cells of the nematode, **Paraherquamide A** prevents ion channel opening and subsequent muscle cell depolarization. [3] This disruption of neuromuscular signaling leads to flaccid paralysis of the worm, which is then unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled. This mechanism of action is distinct from many other classes of anthelmintics, making **Paraherquamide A** a promising candidate for overcoming drug resistance.

Conclusion

Paraherquamide A is a molecule of significant interest due to its complex and elegant chemical structure, challenging stereochemistry, and potent biological activity. Its unique mode of action as a selective antagonist of nematode nicotinic acetylcholine receptors provides a strong rationale for its development as a next-generation anthelmintic. Further research into the structure-activity relationships of **Paraherquamide A** and its analogues, facilitated by advanced synthetic methodologies, will be crucial in the design of new and effective treatments for parasitic infections in both veterinary and human medicine.

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